N1-((1-hydroxycyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound that falls under the category of oxalamides, which are derivatives of oxalic acid. This compound features a unique structure that includes a hydroxyl group, a cyclopentyl moiety, and a thiophenyl group, making it of interest in various chemical and pharmaceutical applications. The molecular formula for this compound is , and its molecular weight is approximately 306.38 g/mol.
The synthesis of N1-((1-hydroxycyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can be approached through several methods:
The molecular structure of N1-((1-hydroxycyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can be represented as follows:
CC(C1=CC=CS1)C(=O)N(C(C(C)C)O)C(=O)NThe structure features:
N1-((1-hydroxycyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can participate in various chemical reactions:
In particular:
N1-((1-hydroxycyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has potential applications in:
This compound represents an interesting area of study within medicinal chemistry and materials science, warranting further investigation into its properties and applications.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5